molecular formula C6H4BrFN4 B13684305 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 2387072-28-6

6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13684305
CAS No.: 2387072-28-6
M. Wt: 231.03 g/mol
InChI Key: WRFZHHOVCBTHCD-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrFN4. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

CAS No.

2387072-28-6

Molecular Formula

C6H4BrFN4

Molecular Weight

231.03 g/mol

IUPAC Name

6-bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4BrFN4/c7-3-2-12-5(1-4(3)8)10-6(9)11-12/h1-2H,(H2,9,11)

InChI Key

WRFZHHOVCBTHCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NC(=N2)N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine with amines under microwave irradiation at 140°C, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized triazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 2387072-28-6) is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure, with bromine and fluorine substituents at the 6 and 7 positions, respectively. This unique configuration contributes to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₆H₄BrFN₄
  • Molecular Weight : 231.03 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine ring with an amine group at the 2 position.

Biological Activity Overview

Research indicates that 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits significant biological activity, particularly in inhibiting certain kinases involved in cancer progression and inflammation. Its interactions with various biological targets are under investigation to elucidate its mechanisms of action.

Preliminary studies suggest that the compound may selectively inhibit specific kinases and enzymes critical in disease pathways. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and potential binding affinity to biological targets.

In Vitro Studies

Several studies have evaluated the in vitro activity of related compounds that share structural similarities with 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine. These studies provide insights into its potential therapeutic applications:

CompoundActivityEC₅₀ (µM)Max. Modulation (%)
7aα7 nAChR Modulation0.14600
7bα7 nAChR Modulation1.9600
7cα7 nAChR ModulationND55

The above table summarizes the activity of compounds structurally related to 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine against human α7 nicotinic acetylcholine receptors (nAChRs) .

Anticancer Activity

In a recent study focusing on anticancer properties, compounds similar to 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine were shown to inhibit microtubule assembly and induce apoptosis in breast cancer cell lines (MDA-MB-231). The results indicated significant morphological changes and enhanced caspase activity at concentrations as low as 10 µM .

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These methods are optimized for yield and purity and include substitution reactions facilitated by the presence of halogen atoms:

  • Bromination : Utilizing brominating agents to introduce bromine at the desired position.
  • Fluorination : Employing fluorinating agents for selective fluorine incorporation.
  • Amine Functionalization : Introducing amine groups through nucleophilic substitution reactions.

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